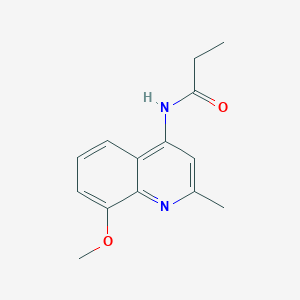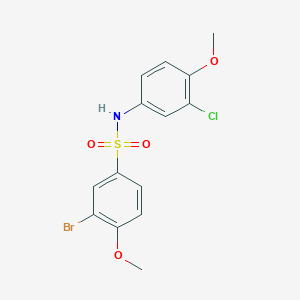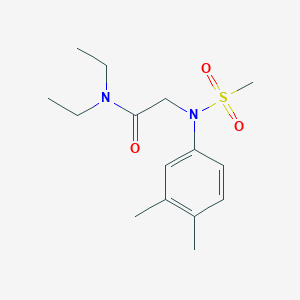
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide, also known as BOPP, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide acts as a potent HDAC inhibitor, which leads to the accumulation of acetylated histones and transcription factors, resulting in the upregulation of tumor suppressor genes and downregulation of oncogenes. This ultimately leads to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. It has also been found to possess anti-inflammatory and neuroprotective effects, which may be attributed to its ability to modulate the activity of various signaling pathways involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide offers several advantages for lab experiments, including its potent anticancer activity and ability to modulate various signaling pathways. However, its limitations include its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
Future studies on 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additional research is needed to elucidate its mechanism of action and optimize its pharmacological properties, such as solubility and bioavailability. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic profiles.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide involves the reaction of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid with 4-phenylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been found to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c22-18-9-11-19(12-10-18)24-15-17(14-20(24)25)21(26)23-13-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRPXPVZGUPWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)



![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)


![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)